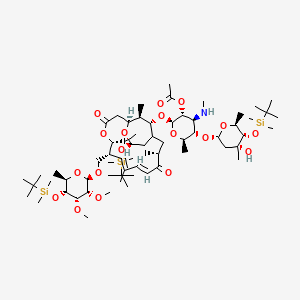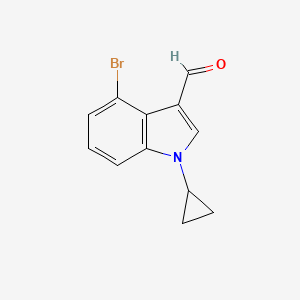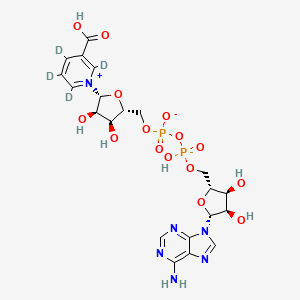
Nicotinic Acid Adenine Dinucleotide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinic Acid Adenine Dinucleotide-d4 is a stable isotope-labeled compound used extensively in scientific research. It is a deuterated form of Nicotinic Acid Adenine Dinucleotide, where four hydrogen atoms are replaced by deuterium. This compound is closely related to Nicotinamide Adenine Dinucleotide, a crucial coenzyme in cellular metabolism, and is used to study various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nicotinic Acid Adenine Dinucleotide-d4 involves the incorporation of deuterium into the Nicotinic Acid Adenine Dinucleotide molecule. This can be achieved through chemical synthesis using deuterated reagents. The process typically involves the following steps:
Deuteration of Nicotinic Acid: Nicotinic acid is treated with deuterated reagents to replace hydrogen atoms with deuterium.
Formation of Nicotinic Acid Adenine Dinucleotide: The deuterated nicotinic acid is then reacted with adenine and other necessary reagents under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of nicotinic acid are deuterated using industrial-scale reactors.
Purification: The deuterated product is purified using techniques such as chromatography to ensure high purity.
Final Synthesis: The purified deuterated nicotinic acid is then used in the final synthesis step to produce this compound.
Chemical Reactions Analysis
Types of Reactions: Nicotinic Acid Adenine Dinucleotide-d4 undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It participates in redox reactions, acting as an electron carrier.
Substitution Reactions: It can undergo substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Reaction Conditions: These reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized forms of the compound, while reduction reactions yield reduced forms.
Scientific Research Applications
Nicotinic Acid Adenine Dinucleotide-d4 has a wide range of applications in scientific research:
Chemistry: It is used as an internal standard in high-performance liquid chromatography (HPLC) for metabolite measurement.
Biology: It serves as a substrate in the study of nicotinamide adenine dinucleotide biosynthesis and the specificity and kinetics of related enzymes.
Medicine: Research on its role in cellular metabolism and its potential therapeutic applications in conditions like aging and ischemia.
Industry: Utilized in the production of stable isotope-labeled compounds for various analytical applications.
Mechanism of Action
Nicotinic Acid Adenine Dinucleotide-d4 exerts its effects through its role as a coenzyme in redox reactions. It acts as an electron carrier, facilitating the transfer of electrons in metabolic pathways. The molecular targets include enzymes involved in oxidative phosphorylation, glycolysis, and the tricarboxylic acid cycle. It also plays a role in calcium homeostasis, gene expression, and signal transduction.
Comparison with Similar Compounds
Nicotinamide Adenine Dinucleotide (NAD): A coenzyme central to metabolism, involved in redox reactions.
Nicotinamide Adenine Dinucleotide Phosphate (NADP): Similar to NAD but with an additional phosphate group, involved in anabolic reactions.
Nicotinamide Mononucleotide (NMN): A precursor to NAD, involved in NAD biosynthesis.
Uniqueness: Nicotinic Acid Adenine Dinucleotide-d4 is unique due to its deuterated form, which provides stability and allows for precise analytical measurements in research. Its stable isotope labeling makes it an invaluable tool in studying metabolic pathways and enzyme kinetics.
Properties
Molecular Formula |
C21H26N6O15P2 |
|---|---|
Molecular Weight |
668.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carboxy-2,4,5,6-tetradeuteriopyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H26N6O15P2/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(31)14(29)11(41-20)6-39-44(36,37)42-43(34,35)38-5-10-13(28)15(30)19(40-10)26-3-1-2-9(4-26)21(32)33/h1-4,7-8,10-11,13-16,19-20,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37)/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1/i1D,2D,3D,4D |
InChI Key |
SENPVEZBRZQVST-VKSCRJQDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C([N+](=C1[2H])[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)[2H])C(=O)O)[2H] |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



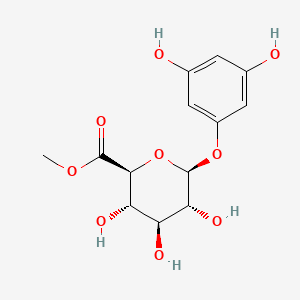
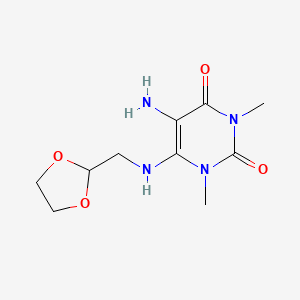
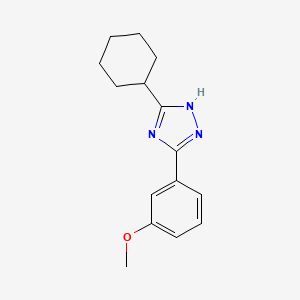
![3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13851876.png)
![(5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13851879.png)
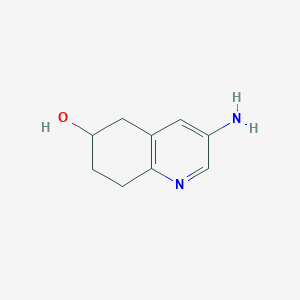
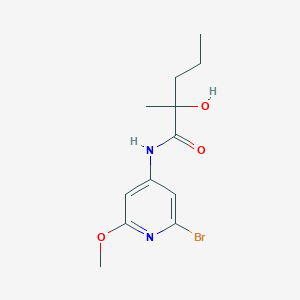

![2-chloro-6-[(4-methoxyphenyl)methoxy]-3-Quinolinecarboxaldehyde](/img/structure/B13851916.png)
